molecular formula C14H14O6 B13932112 4-Hydroxy-6,7,8-trimethoxy-2-naphthalenecarboxylic acid

4-Hydroxy-6,7,8-trimethoxy-2-naphthalenecarboxylic acid

Cat. No.: B13932112
M. Wt: 278.26 g/mol
InChI Key: MFTRZXJYGMLGNF-UHFFFAOYSA-N
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Description

4-Hydroxy-6,7,8-trimethoxy-2-naphthalenecarboxylic acid is a derivative of naphthalene, characterized by the presence of hydroxy and methoxy groups on the naphthalene ring. This compound has a molecular formula of C14H14O6 and a molecular weight of 278.26 g/mol

Preparation Methods

One common method involves the methylation of 4-hydroxy-2-naphthalenecarboxylic acid using methanol in the presence of a catalyst. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

4-Hydroxy-6,7,8-trimethoxy-2-naphthalenecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The hydroxy and methoxy groups can undergo substitution reactions, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Hydroxy-6,7,8-trimethoxy-2-naphthalenecarboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-6,7,8-trimethoxy-2-naphthalenecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar compounds to 4-Hydroxy-6,7,8-trimethoxy-2-naphthalenecarboxylic acid include:

    3-Hydroxy-6,7,8-trimethoxy-2-naphthoate: This compound has a similar structure but differs in the position of the hydroxy group.

    6-Methoxy-2-naphthoic acid: This compound lacks the hydroxy group and has only one methoxy group.

    6-Hydroxy-2-naphthoic acid: This compound has a hydroxy group but lacks the methoxy groups.

The uniqueness of this compound lies in its specific arrangement of hydroxy and methoxy groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H14O6

Molecular Weight

278.26 g/mol

IUPAC Name

4-hydroxy-6,7,8-trimethoxynaphthalene-2-carboxylic acid

InChI

InChI=1S/C14H14O6/c1-18-11-6-8-9(12(19-2)13(11)20-3)4-7(14(16)17)5-10(8)15/h4-6,15H,1-3H3,(H,16,17)

InChI Key

MFTRZXJYGMLGNF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C=C(C=C(C2=C1)O)C(=O)O)OC)OC

Origin of Product

United States

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